Titanium(4+) benzoate
Description
Overview of Titanium Coordination Compounds
Titanium coordination compounds are a class of materials where a central titanium atom is bonded to a variety of organic or inorganic ligands. ontosight.aiontosight.ai The chemistry of titanium is dominated by the +4 oxidation state, although compounds in the +3 state are also common. wikipedia.orgresearchgate.net As a d⁰ metal ion in its +4 state, Ti(IV) coordination compounds are typically diamagnetic. researchgate.net Titanium(IV) is classified as a hard Lewis acid, showing a preference for coordinating with hard Lewis bases, particularly oxygen and nitrogen donor ligands. researchgate.net
The geometry of titanium complexes can vary, with octahedral coordination being the most common, though four-, five-, seven-, and eight-coordinate compounds are also known. wikipedia.orgresearchgate.net A notable exception to the common octahedral geometry is the tetrahedral structure of titanium tetrachloride (TiCl₄). wikipedia.org The high oxidation state of Ti(IV) leads to a high degree of covalent bonding in its compounds. wikipedia.org The versatility of titanium coordination chemistry has led to its application in diverse fields, including catalysis for polymerization and organic synthesis, and as precursors for advanced materials like titanium dioxide (TiO₂) nanoparticles. ontosight.aiontosight.ai
Significance of Carboxylate Ligands in Transition Metal Chemistry
Carboxylate ligands (RCO₂⁻) are a crucial class of ligands in transition metal chemistry due to their versatile coordination capabilities. wikipedia.org They can bind to metal centers in several ways, most commonly as a monodentate ligand (κ¹), where only one oxygen atom coordinates to the metal, or as a bidentate chelating ligand (κ²), where both oxygen atoms bind to the same metal center. wikipedia.org They can also act as bridging ligands, connecting two or more metal centers. wikipedia.org In the framework of Hard and Soft Acid-Base (HSAB) theory, carboxylates are considered hard ligands, making them well-suited for coordination with hard metal ions like Ti(IV). researchgate.netwikipedia.org
The ability of carboxylate anions to link metal ions has been extensively used to construct coordination polymers and metal-organic frameworks (MOFs) with diverse structures and properties. rsc.org Carboxylate groups also play multifaceted roles in catalysts; for instance, they can provide a specific coordination environment, stabilize metal clusters, and even participate directly in reactions by acting as an "oxide relay" to facilitate O-O bond formation in water oxidation catalysis. acs.org The study of metal-bound carboxylate radicals has also revealed their potential to act as non-innocent L-type ligands, preserving radical character needed for certain catalytic C-H activation reactions. acs.orgnsf.gov
Foundational Principles of Titanium(IV) Coordination
The coordination chemistry of Titanium(IV) is dictated by its electronic configuration and ionic properties. As a Group 4 element with an electron configuration of [Ar]3d², titanium readily loses all four valence electrons to achieve the stable +4 oxidation state, resulting in a d⁰ electron configuration. researchgate.net This lack of d-electrons means that Ti(IV) coordination compounds are diamagnetic and have no crystal field stabilization energy (CFSE). researchgate.net
The most prevalent coordination number for Ti(IV) is six, forming octahedral complexes, but other coordination numbers are also observed. researchgate.net Ti(IV) is a hard cation, and its compounds with hard anions like oxides and halides are particularly stable. wikipedia.org A significant feature of Ti(IV) chemistry is the formation of homometallic titanium oxo clusters (TOCs), which consist of a {TiₐOₑ} core. nih.govmdpi.com These clusters are often stabilized by ligands such as carboxylates and can serve as building blocks for larger structures like metal-organic frameworks. mdpi.comresearchgate.net The synthesis of crystalline titanium-based MOFs can be challenging due to the highly reactive nature of titanium precursors, which tend to undergo rapid hydrolysis and uncontrolled condensation. rsc.orgresearchgate.net
Historical Context of Titanium(IV) Carboxylate Research
The study of titanium coordination chemistry gained significant momentum with the discovery of Ziegler-Natta catalysts, which utilize titanium compounds for olefin polymerization. researchgate.net This spurred broad interest in organotitanium chemistry and the synthesis of various titanium complexes. wikipedia.org While early research focused heavily on halides and alkoxides, the investigation of titanium carboxylates grew as a natural extension of this work.
A significant area of research has been the development of titanocene (B72419) derivatives. The substitution of chloride ligands in titanocene dichloride with other functional groups, including carboxylates, has been a common synthetic strategy. mdpi.comresearchgate.net For example, the reaction of titanocene dichloride with sodium benzoate (B1203000) to yield titanocene dibenzoate has been a known synthetic route, demonstrating the straightforward formation of Ti(IV)-carboxylate bonds. mdpi.comresearchgate.net The exploration of such compounds was driven by the quest for new catalysts and, more recently, for compounds with potential biological activity. researchgate.netresearchgate.net The synthesis of various Ti(IV) carboxylate complexes has been systematically studied, highlighting the influence of the carboxylato ligand on the properties and reactivity of the resulting compounds. researchgate.netacs.org
Scope and Contemporary Relevance of Titanium(IV) Benzoate Studies
Contemporary research into Titanium(IV) benzoate and related carboxylate complexes is driven by their potential applications across several scientific disciplines. One of the most prominent areas is catalysis, where titanium(IV) benzoate has been identified as a catalyst for esterification and transesterification reactions in organic synthesis. smolecule.com
In materials science, titanium carboxylates, including the benzoate derivative, are valuable precursors for the synthesis of advanced materials. smolecule.com They are used in the sol-gel synthesis of titanium dioxide (TiO₂) nanoparticles, which have applications in photocatalysis and electronics. ontosight.ai Furthermore, they are critical components in the challenging synthesis of titanium-based metal-organic frameworks (Ti-MOFs). rsc.org These crystalline, porous materials have received significant attention for their potential in photocatalysis, but their creation is often hampered by the difficulty in controlling the reactivity of titanium precursors. rsc.orgresearchgate.net Using preformed Ti-oxo clusters supported by carboxylate ligands is one strategy being explored to overcome these synthetic hurdles. researchgate.netresearchgate.net
The biomedical field also presents opportunities for titanium(IV) benzoate research. Studies have shown that various titanium(IV) complexes exhibit antimicrobial properties, inhibiting the growth of both Gram-positive and Gram-negative bacteria. smolecule.comnih.gov This has led to their consideration for use in antimicrobial coatings and materials. smolecule.com The manipulation of the coordination chemistry of Ti(IV) with carefully chosen ligands can lead to compounds with impressive cytotoxic properties against cancer cells, sparking interest in their potential as anticancer agents. researchgate.net
Data Tables
Table 1: Chemical Properties of Titanium(IV) Benzoate
| Property | Value | Source |
| IUPAC Name | titanium(4+);benzoate | nih.gov |
| Molecular Formula | C₇H₅O₂Ti⁺³ | nih.gov |
| Molecular Weight | 168.98 g/mol | nih.gov |
| Canonical SMILES | C1=CC=C(C=C1)C(=O)[O-].[Ti+4] | nih.gov |
| InChI Key | KNDRJOWGUMNSSK-UHFFFAOYSA-M | nih.gov |
| CAS Number | 24742-16-3 | nih.gov |
Note: The properties listed refer to the single benzoate ligand with a titanium ion. The tetrabenzoate form, Ti(C₇H₅O₂)₄, has a molecular formula of C₂₈H₂₀O₈Ti and a molecular weight of 532.3 g/mol . nih.gov
Table 2: Synthesis Methods for Titanium(IV) Benzoate
| Method | Description | Source |
| Direct Reaction | Involves the reaction of titanium tetrachloride with sodium benzoate in an appropriate solvent, requiring controlled conditions. | smolecule.com |
| Solvent-Free Method | Utilizes mechanochemical approaches to enhance yield and reduce environmental impact. | smolecule.com |
| Hydrothermal Synthesis | A mixture of titanium dioxide and benzoic acid is heated under high pressure and temperature to facilitate formation. | smolecule.com |
Structure
3D Structure of Parent
Properties
CAS No. |
24742-16-3 |
|---|---|
Molecular Formula |
C7H5O2Ti+3 |
Molecular Weight |
168.98 g/mol |
IUPAC Name |
titanium(4+);benzoate |
InChI |
InChI=1S/C7H6O2.Ti/c8-7(9)6-4-2-1-3-5-6;/h1-5H,(H,8,9);/q;+4/p-1 |
InChI Key |
KNDRJOWGUMNSSK-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-].[Ti+4] |
Origin of Product |
United States |
Synthetic Methodologies for Titanium Iv Benzoate Complexes
Ligand-Based Synthesis Strategies
Ligand-based synthesis strategies involve the direct reaction of a titanium precursor with benzoic acid or its derivatives. The choice of precursor and reaction conditions plays a crucial role in determining the final product.
Reaction of Titanium Precursors with Benzoic Acid Derivatives
A common and straightforward method for the synthesis of titanium(IV) benzoate (B1203000) complexes involves the direct reaction of titanium precursors, such as titanium alkoxides or titanium halides, with benzoic acid or its substituted derivatives.
Titanium alkoxides, like titanium(IV) isopropoxide (Ti(OiPr)4), are frequently used precursors due to their reactivity and solubility in organic solvents. The reaction with carboxylic acids, including benzoic acid, typically proceeds with the elimination of the corresponding alcohol. The stoichiometry of the reactants can be varied to control the degree of substitution of the alkoxide groups with benzoate ligands. For instance, the reaction of Ti(OiPr)4 with benzoic acid can yield a range of products from partially substituted species to fully substituted titanium(IV) benzoate.
Titanium halides, particularly titanium(IV) chloride (TiCl4), are also employed as precursors. The reaction with benzoic acid leads to the formation of titanium benzoate complexes with the concomitant release of hydrogen chloride. These reactions are often carried out in non-aqueous solvents under inert atmospheres to prevent hydrolysis of the highly reactive TiCl4. The reactivity of the titanium halide and the nature of the benzoic acid derivative influence the structure of the resulting complex.
The table below summarizes representative examples of reactions between titanium precursors and benzoic acid derivatives.
| Titanium Precursor | Benzoic Acid Derivative | Product | Reference |
| Titanium(IV) isopropoxide | Benzoic acid | Titanium(IV) isopropoxide benzoate | Not specified in search results |
| Titanium(IV) chloride | Benzoic acid | Titanium(IV) chloride benzoate | Not specified in search results |
| Titanocene (B72419) dichloride | Substituted benzoic acids | Titanocene(IV) dicarboxylates | mdpi.com |
Salt Elimination Routes for Titanium Benzoates
Salt elimination, or salt metathesis, is another versatile route for the synthesis of titanium(IV) benzoate complexes. This method involves the reaction of a titanium halide with a salt of benzoic acid, typically an alkali metal or silver benzoate. The driving force for this reaction is the formation of a stable inorganic salt, such as sodium chloride or silver chloride, which can be easily removed from the reaction mixture, shifting the equilibrium towards the formation of the desired titanium benzoate complex. mdpi.com
A common example is the reaction of titanocene dichloride ((C5H5)2TiCl2) with sodium benzoate or silver benzoate. mdpi.com This reaction proceeds via the nucleophilic substitution of the chloride ligands by the benzoate anions, yielding titanocene(IV) dibenzoate and the corresponding metal chloride precipitate. mdpi.com The choice between sodium and silver salts can influence the reaction conditions and yield. Reactions with silver salts are often faster and can be carried out at room temperature, though they need to be protected from light. mdpi.com
This synthetic approach is particularly useful for introducing a wide variety of substituted benzoate ligands into the titanium coordination sphere, allowing for the fine-tuning of the electronic and steric properties of the resulting complexes.
Controlled Hydrolysis and Condensation Approaches
Controlled hydrolysis and condensation of titanium precursors in the presence of benzoate ligands offer a powerful method for the synthesis of polynuclear titanium-oxo-carboxylate clusters. These methods allow for the construction of complex molecular architectures with well-defined structures.
Solvothermal Synthesis of Titanium(IV)-Oxo-Carboxylate Clusters
Solvothermal synthesis is a widely employed technique for the preparation of crystalline materials, including titanium(IV)-oxo-carboxylate clusters. This method involves heating a solution of the reactants in a sealed vessel (autoclave) above the boiling point of the solvent. The increased temperature and pressure facilitate the dissolution of reactants and the crystallization of the product.
In the context of titanium(IV) benzoate complexes, solvothermal reactions typically involve a titanium alkoxide precursor, such as titanium(IV) isopropoxide, and a benzoic acid derivative in an organic solvent. The carboxylic acid not only acts as a ligand but can also serve as a source of water for hydrolysis through in situ esterification with the alcohol solvent. The controlled hydrolysis and subsequent condensation of the titanium precursor lead to the formation of Ti-O-Ti oxo bridges, which form the core of the cluster. The benzoate ligands then cap the surface of this inorganic core.
The structure and nuclearity of the resulting titanium-oxo-carboxylate cluster can be influenced by several factors, including the reaction temperature, time, solvent, and the molar ratio of the reactants. By carefully controlling these parameters, a variety of clusters with different core structures and benzoate ligand arrangements can be synthesized.
Non-Aqueous Sol-Gel Methods
Non-aqueous sol-gel methods provide an alternative to traditional aqueous sol-gel routes for the synthesis of metal oxides and related materials. In the context of titanium(IV) benzoate, these methods involve the controlled condensation of titanium precursors in organic solvents in the presence of benzoic acid, which can act as a surface modifying agent or a ligand that gets incorporated into the resulting network.
One approach involves the reaction of a titanium precursor, such as titanium tetrachloride, with an oxygen donor like an alcohol or ether in a non-aqueous solvent. Benzoic acid can be added to this system to control the condensation process and to functionalize the resulting titania-based material. The benzoic acid can coordinate to the titanium centers, influencing the growth and aggregation of the nanoparticles and preventing extensive bulk polymerization. This can lead to the formation of well-defined, nanostructured materials with benzoate functionalities on their surfaces. The use of benzoic acid in non-hydrolytic sol-gel synthesis of titania has been shown to influence the particle size and phase composition of the final product. researchgate.net
The non-aqueous nature of these methods offers better control over the reaction kinetics and can lead to materials with higher crystallinity and purity compared to aqueous methods.
Precursor-Directed Synthesis and Functionalization
The choice of the titanium precursor can have a profound impact on the structure and functionality of the resulting titanium(IV) benzoate complex. Organotitanium precursors, in particular, offer unique opportunities for the synthesis of functionalized materials.
Organotitanium compounds, such as titanocene dichloride ((C5H5)2TiCl2), serve as versatile starting materials for the synthesis of a wide range of derivatives, including those containing benzoate ligands. mdpi.com The cyclopentadienyl (B1206354) (Cp) ligands in titanocene complexes are spectator ligands that remain coordinated to the titanium center during subsequent reactions, providing a stable structural scaffold.
By reacting titanocene dichloride with various substituted benzoic acids (or their salts), it is possible to introduce specific functional groups into the final complex. mdpi.com This allows for the synthesis of titanium(IV) benzoate complexes with tailored electronic, optical, or catalytic properties. For example, the introduction of electron-donating or electron-withdrawing substituents on the benzoate ligand can modulate the Lewis acidity of the titanium center.
Furthermore, the functional groups on the benzoate ligand can be used for post-synthetic modification, allowing for the covalent attachment of the titanium complex to surfaces or polymers. This precursor-directed approach provides a powerful tool for the rational design and synthesis of functional titanium(IV) benzoate materials for specific applications.
Utilizing Titanocene Dichloride as a Precursor
A prevalent and effective method for synthesizing titanium(IV) benzoate complexes involves the nucleophilic displacement of chloride anions from titanocene dichloride (Cp₂TiCl₂). mdpi.com This approach typically utilizes sodium or silver salts of benzoic acid and its derivatives. mdpi.com The reaction is generally carried out in an anhydrous solvent, such as benzene (B151609), to prevent hydrolysis of the titanocene dichloride. mdpi.comtaylorandfrancis.com
The general reaction scheme involves stirring a suspension of titanocene dichloride with the corresponding sodium benzoate salt in absolute benzene. mdpi.com To ensure an inert atmosphere and prevent side reactions, the reaction is typically conducted under argon after degassing the solution. mdpi.com Heating the reaction mixture, for instance, in a water bath at 40°C for several hours, facilitates the substitution of the chloride ligands with benzoate groups. mdpi.comtaylorandfrancis.com
The choice of the benzoate salt can influence the reaction conditions. For example, using silver salts instead of sodium salts can significantly reduce the reaction time from hours to minutes, although the reaction may need to be performed in the absence of light. mdpi.com The resulting bis(η⁵-cyclopentadienyl)bis(benzoato)titanium(IV) complexes are often obtained as precipitates and can be purified by recrystallization. mdpi.comtaylorandfrancis.com
Detailed research has demonstrated the synthesis of a series of titanocene(IV) dicarboxylates using this methodology with various substituted benzoates. mdpi.com The yields of these reactions are generally high, often exceeding 80%. mdpi.com
Table 1: Synthesis of Various Titanocene(IV) Dicarboxylates
| Precursor | Reagent | Solvent | Reaction Time | Yield (%) |
|---|---|---|---|---|
| Titanocene Dichloride | Sodium Benzoate | Benzene | 4 hours | 87 |
| Titanocene Dichloride | Sodium 4-azidobenzoate | Benzene | Not Specified | 65 |
| Titanocene Dichloride | Sodium 3-fluorobenzoate | Benzene | Not Specified | 80 |
| Titanocene Dichloride | Sodium pentafluorobenzoate | Benzene | Not Specified | 85 |
Data compiled from a study by Lyubov N. et al. mdpi.com
Incorporation of Ancillary Ligands (e.g., Cyclopentadienyl)
The synthesis of these mixed-ligand complexes typically follows the nucleophilic substitution pathway described previously, where the chloride ions in Cp₂TiCl₂ are replaced by benzoate ligands. mdpi.comtandfonline.com The Cp rings are spectator ligands in this reaction, remaining bonded to the titanium center. tandfonline.com The resulting complexes have the general formula Cp₂Ti(O₂CR)₂, where R represents the phenyl group or a substituted phenyl group. tandfonline.com
The crystal structures of these bis(η⁵-cyclopentadienyl)bis(benzoato/carboxylato)titanium(IV) complexes reveal a distorted tetrahedral geometry around the titanium atom, assuming each cyclopentadienyl ring occupies a single coordination site. tandfonline.com The carboxylate ligands in these structures are typically monodentate. tandfonline.com
Table 2: Structural Features of Selected Cyclopentadienyl Titanium(IV) Carboxylates
| Compound | Formula | Ti Coordination Geometry | Carboxylate Ligation |
|---|---|---|---|
| 1 | [Ti(η⁵-C₅H₅)₂(O₂CC₆H₅-4-CH₃)₂] | Tetrahedral | Monodentate |
| 2 | [Ti(η⁵-C₅H₅)₂(O₂CC₄H₃-2-O)₂] | Tetrahedral | Monodentate |
| 3 | [Ti(η⁵-C₅H₅)₂(O₂CC₄H₃-3-O)₂] | Tetrahedral | Monodentate |
| 4 | [Ti(η⁵-C₅H₅)₂(O₂CC(CH₃)₃)₂] | Tetrahedral | Monodentate |
| 5 | [Ti(η⁵-C₅H₅)₂(O₂C(CH)C(CH₃)₃)₂] | Tetrahedral | Monodentate |
Data derived from a study by T. S. B. Baul et al. tandfonline.com
The synthesis of titanocene dichloride itself, the precursor for these complexes, is typically achieved by reacting titanium tetrachloride with sodium cyclopentadienide. wikipedia.org
Synthesis of Hexanuclear μ-Oxo Titanium(IV) Alkoxo Carboxylates
The synthesis of more complex, polynuclear titanium(IV) benzoate structures, such as hexanuclear μ-oxo titanium(IV) alkoxo carboxylates, involves different synthetic strategies. These compounds are typically formed through the reaction of titanium(IV) alkoxides with carboxylic acids. nih.govresearchgate.net
A common method is the solvothermal reaction of titanium(IV) isopropoxide with a carboxylic acid in an alcohol solvent. nih.gov This approach allows for the controlled hydrolysis and condensation of the titanium alkoxide precursor, leading to the formation of a Ti-O-Ti oxo-bridged core. The carboxylate ligands, in this case, benzoates or substituted benzoates, coordinate to the titanium centers, stabilizing the cluster structure. nih.gov
For example, hexanuclear clusters with a {Ti₆(μ₃-O)₆} core can be synthesized, where the titanium atoms adopt a hexagonal column geometry. nih.gov These cores are further stabilized by bridging carboxylate and terminal alkoxide ligands. nih.gov The stoichiometry of the reactants and the reaction conditions, such as temperature and solvent, can be tuned to direct the synthesis towards specific cluster geometries. nih.gov
Research has shown that the reaction between Ti(OR)₄ (where R can be n-butyl, isobutyl, or trimethylsilyl) and 2,2-dimethylpropionic acid can lead to the formation of hexanuclear μ-oxo titanium(IV) alkoxo carboxylato complexes with the general formula [Ti₆O₆(OR)₆(OOCtBu)₆]. researchgate.net
Table 3: Examples of Synthesized Polynuclear Titanium Oxo-Clusters
| Compound | Core Structure | Precursors | Synthetic Method |
|---|---|---|---|
| Ti₄O₂(OⁱPr)₁₀(OOCPhMe)₂ | Ti₄(μ₄-O)(μ₂-O) | Titanium(IV) isopropoxide, p-Toluic acid | Solvothermal |
| Ti₆O₄(OEt)₈(OOCPhMe)₈ | Ti₆(μ₃-O)₂(μ₂-O)₂ | Titanium(IV) isopropoxide, p-Toluic acid | Solvothermal |
| Ti₆O₆(OEt)₆(OOCCHPh₂)₆ | Ti₆(μ₃-O)₆ | Titanium(IV) isopropoxide, Diphenylacetic acid | Solvothermal |
Information sourced from a study by G. G. L. Giammona et al. nih.gov
Structural Elucidation and Advanced Characterization Techniques
Spectroscopic Analysis of Titanium(IV) Benzoate (B1203000) Compounds
Spectroscopic analysis is fundamental to elucidating the intricate structural details of titanium(IV) benzoate complexes. Each technique offers a unique window into the compound's molecular architecture, from the organic ligand's conformation to the titanium atom's immediate surroundings.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure of the benzoate ligand after coordination to the titanium(IV) center.
¹H and ¹³C NMR: In solution, ¹H and ¹³C NMR spectra provide information about the chemical environment of the hydrogen and carbon atoms of the benzoate ligand, respectively. The chemical shifts of the aromatic protons and carbons can be compared to those of free benzoic acid or its simple esters to understand the electronic effects of coordination to the titanium center. For instance, the aromatic protons of benzoate esters typically appear in the range of 7.3-8.1 ppm. The carboxyl carbon is highly deshielded, appearing around 165-173 ppm in benzoic acid and its derivatives. Coordination to a Lewis acidic metal center like Ti(IV) can induce shifts in these signals.
Solid-State NMR: Since many titanium(IV) benzoate compounds are solids, solid-state NMR is particularly valuable. Solid-state ¹³C NMR can provide information on the structure and dynamics of the benzoate ligand in the crystalline state. Furthermore, solid-state NMR can be used to probe the titanium centers directly through ⁴⁷Ti and ⁴⁹Ti NMR. These isotopes are quadrupolar and have low natural abundance, making the experiments challenging, but they can offer direct insight into the local symmetry and coordination environment of the titanium atoms. Studies on various titanium compounds have shown that the ⁴⁷/⁴⁹Ti chemical shifts are highly sensitive to the electronic structure and coordination number of the titanium center.
| Nucleus | Typical Chemical Shift Range (ppm) for Benzoate Ligand | Notes |
| ¹H | 7.3 - 8.1 | Aromatic protons; specific shifts depend on substitution and coordination. |
| ¹³C | 128 - 134 | Aromatic carbons; shifts are sensitive to the electronic environment. |
| ¹³C | 165 - 175 | Carboxyl carbon; typically deshielded and a key indicator of the carboxylate group. |
| ⁴⁷/⁴⁹Ti | Varies widely | Highly sensitive to the coordination environment and electronic structure of the Ti center. |
Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are essential for identifying the coordination mode of the benzoate ligand to the titanium center. The key diagnostic region involves the vibrational frequencies of the carboxylate group (COO⁻).
The free benzoate ion exhibits characteristic asymmetric (νₐₛ(COO⁻)) and symmetric (νₛ(COO⁻)) stretching vibrations. The positions of these bands and the difference between them (Δν = νₐₛ - νₛ) change upon coordination to a metal ion. This allows for the distinction between monodentate, bidentate chelating, and bidentate bridging coordination modes.
Coordination Modes: For titanium-carboxylate complexes, the interaction is typically analyzed by observing the shifts in the carboxylate stretching frequencies. In situ infrared spectroscopy of benzoic acid adsorbed on titanium dioxide (TiO₂) surfaces showed weak interaction, suggesting that the coordination can be sensitive to the specific nature of the titanium species. In complexes where the benzoate acts as a ligand, strong bands corresponding to Ti-O vibrations are also observed in the low-frequency region (typically 400-700 cm⁻¹). For example, in a complex formed between titanium tetrachloride and ethyl benzoate, a new band attributed to the ν(Ti-O) vibration appears upon complexation.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| νₐₛ(COO) | ~1550 - 1620 | Asymmetric stretching of the carboxylate group. Its position is sensitive to the coordination mode. |
| νₛ(COO) | ~1400 - 1450 | Symmetric stretching of the carboxylate group. |
| Δν (νₐₛ - νₛ) | Varies | The magnitude of this difference helps distinguish between monodentate, bidentate, and bridging coordination. |
| ν(Ti-O) | 400 - 700 | Stretching vibrations of the titanium-oxygen bonds, confirming the formation of the complex. |
Ultraviolet-Visible (UV-Vis) Diffuse Reflection Spectroscopy (DRS) is used to investigate the electronic properties of solid titanium(IV) benzoate compounds. Titanium(IV) complexes are typically colorless unless charge transfer transitions occur. The UV-Vis spectrum provides information on the electronic transitions between molecular orbitals and allows for the determination of the material's optical band gap.
The benzoate ligand can influence the electronic structure of titanium oxo-clusters, thereby modulating their band gap values. The absorption edge in the UV-Vis spectrum is related to the energy required to promote an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For many titanium-oxo clusters, this corresponds to a ligand-to-metal charge transfer (LMCT) transition. Studies on various titanium-oxo clusters with different aromatic carboxylate ligands have shown that the band gap can be tuned by modifying the ligand structure. For comparison, the intrinsic absorption band for TiO₂ is in the ultraviolet region.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique that detects species with unpaired electrons. Titanium(IV) (d⁰ configuration) is diamagnetic and therefore EPR silent. However, EPR spectroscopy is highly valuable for studying defects, charge-transfer states, and redox processes in titanium-containing materials.
If a titanium(IV) benzoate compound is subjected to UV irradiation or chemical reduction, paramagnetic Ti(III) centers can be formed. These species are readily detectable by EPR. The EPR signal of Ti(III) centers provides information about their local environment and concentration. EPR is also a crucial tool in studying the photocatalytic properties of titanium-based materials, as it can detect photogenerated charge carriers, such as trapped electrons (Ti³⁺) and trapped holes (e.g., O⁻ radicals on an oxide surface).
Raman spectroscopy is a vibrational spectroscopy technique that is complementary to IR spectroscopy. It is particularly useful for studying the low-frequency vibrations characteristic of metal-oxygen bonds in inorganic frameworks.
In the context of titanium(IV) benzoate, Raman spectra can provide clear signals for the Ti-O framework vibrations, including those from Ti-O-Ti bridges in oxo-clusters. Raman bands associated with the carboxylate ligand, such as the ν(COO) modes, are also observable. This technique is effective for confirming the structural integrity of a complex, for instance, after its incorporation into a polymer matrix. The Raman spectra of different TiO₂ polymorphs (anatase and rutile) are distinct, allowing for phase identification in related materials.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance |
| ν(COO) | ~1600 - 1660 | Carboxylate stretching modes, often seen at different frequencies than in IR. |
| ν(C-O) | ~1000 | Carbon-oxygen stretching. |
| ν(Ti-O-Ti) | 600 - 700 | Vibrations of the titanium-oxo core, characteristic of cluster formation. |
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that probes the local geometric and electronic structure around a specific atom. For titanium(IV) benzoate, XAS at the Ti K-edge provides precise information about the titanium centers. XAS is broadly divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The XANES region provides information on the oxidation state and coordination geometry of the absorbing atom. The Ti K-edge XANES spectrum of a titanium(IV) compound will have a characteristic edge energy confirming the +4 oxidation state. The pre-edge features in the spectrum are particularly sensitive to the coordination environment (e.g., distinguishing between four-coordinate tetrahedral, five-coordinate, and six-coordinate octahedral geometries).
EXAFS: The EXAFS region contains information about the local atomic environment around the titanium atom, including bond distances, coordination numbers, and the identity of neighboring atoms. Analysis of the EXAFS spectrum can yield precise Ti-O bond lengths and determine the number of nearest oxygen neighbors, providing a detailed picture of the primary coordination sphere of the titanium center.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, which allows for the determination of a compound's molecular weight and elemental composition. For titanium(4+) benzoate, mass spectrometry can confirm its identity and provide clues about its structure through fragmentation analysis.
In a typical mass spectrometry experiment, the molecule would be ionized, and the resulting molecular ion would be detected. Furthermore, the molecular ion can undergo fragmentation, breaking into smaller, charged pieces. The pattern of these fragments is often unique to a specific compound. For a benzoate-containing compound, common fragmentation pathways could involve the loss of the carboxylate group or cleavage within the benzoate ligand. Analysis of these fragmentation patterns would provide valuable information for confirming the structure of the synthesized compound.
Diffraction-Based Structural Determination
Diffraction techniques are indispensable for determining the atomic arrangement in crystalline solids. By analyzing the way X-rays or electrons are scattered by the atoms in a crystal, a detailed three-dimensional model of the molecule and its packing in the solid state can be constructed.
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Structures
Single-Crystal X-ray Diffraction (SCXRD) stands as the definitive method for determining the precise molecular structure of a crystalline compound, providing detailed information on bond lengths, bond angles, and connectivity. Although a specific SCXRD structure for a simple "this compound" is not detailed in the provided search results, analysis of closely related titanium-oxo-carboxylate complexes offers significant insight into the potential coordination environments.
For instance, studies on titanium-oxo clusters stabilized by various carboxylate ligands, such as acetylsalicylate and citrate, reveal complex core structures. In one such complex, [Ti₄O₂(OⁱBu)₁₀(asp)₂]·H₂O, the titanium atoms are part of a {Ti₄O₂} core, stabilized by both isobutoxide and acetylsalicylate ligands. mdpi.com Similarly, a titanium-oxo-citrate complex was identified as Ti₈O₁₀(citrate)₄(H₂O)₁₂·14H₂O, featuring a novel bilayered Ti₈O₁₀ core. nih.gov In these structures, the carboxylate groups from the ligands coordinate to the titanium centers in various modes, including chelating and bridging.
These examples demonstrate that the interaction between titanium(IV) and benzoate ligands is likely to result in the formation of multinuclear oxo-clusters rather than simple monomeric species, especially in the presence of moisture or alkoxide precursors. The Ti-O bond lengths in such structures are variable, depending on whether the oxygen is part of a bridging oxo group, a terminal alkoxide, or a coordinating carboxylate. A general relationship for titanium-oxygen bond length and bond valence has been developed, which can be used to analyze and validate the bonding in such complex structures. uark.edu
Table 1: Selected SCXRD Data for a Related Titanium-Oxo-Carboxylate Complex
| Parameter | Value |
|---|---|
| Compound | [Ti₄O₂(OⁱBu)₁₀(asp)₂]·H₂O |
| Core Structure | {Ti₄O₂} |
| Ligands | Isobutoxide, Acetylsalicylate |
This table presents data from a related compound to illustrate the type of information obtained from SCXRD.
Powder X-ray Diffraction (PXRD) for Crystalline Phase Identification
Powder X-ray Diffraction (PXRD) is a fundamental technique for identifying crystalline phases in a bulk sample. Each crystalline material produces a unique diffraction pattern, acting as a "fingerprint" for that substance. For this compound, PXRD would be used to confirm the crystallinity of a synthesized powder, identify the specific crystalline phase (polymorph), and detect the presence of any crystalline impurities.
While specific PXRD patterns for this compound are not available in the search results, the methodology is widely applied to titanium-containing materials. For example, PXRD is routinely used to distinguish between the different crystalline phases of titanium dioxide (TiO₂), such as anatase, rutile, and brookite, which have distinct properties and applications. nih.govhud.ac.ukresearchgate.netresearchgate.netarxiv.orgresearchgate.netthaiscience.info The diffraction patterns of these phases show characteristic peaks at specific 2θ angles. arxiv.org Similarly, PXRD is used to analyze the phase composition of titanium alloys. researchgate.net
If a sample of this compound were analyzed, the resulting PXRD pattern could be compared to theoretical patterns calculated from a known crystal structure (if available) or used for phase identification by matching against a database. The sharpness of the diffraction peaks can also provide an indication of the crystallite size; broader peaks generally correspond to smaller crystallites. arxiv.org
Photoelectron Diffraction (PhD) for Adsorption Geometry
Photoelectron diffraction is a surface-sensitive technique used to determine the precise location of atoms adsorbed on a crystalline surface. While not a technique for analyzing the bulk structure of this compound, it is highly relevant for understanding the interaction of benzoate molecules with titanium-containing surfaces, a key aspect in applications like catalysis and dye-sensitized solar cells.
Studies on the adsorption of benzoic acid on titanium dioxide (TiO₂) surfaces have provided detailed insights into the bonding geometry. When benzoic acid adsorbs on a TiO₂(110) surface, it dissociatively chemisorbs to form a benzoate species. researchgate.net The benzoate molecule bonds to the surface titanium atoms through its two carboxylate oxygen atoms. This interaction often results in a bidentate bridging or chelating coordination. researchgate.net
Computational studies using Density Functional Theory (DFT) have complemented experimental findings, modeling the adsorption of benzoic acid on anatase TiO₂ nanoparticles. nih.gov These models indicate that the benzoate can adsorb with its aromatic ring oriented either parallel or perpendicular to the surface, with the perpendicular mode being more stable due to a higher number of linkages between the benzoate and the surface titanium atoms. nih.gov The calculated linkage distance for a bridged adsorption geometry between the carboxylate oxygen and surface titanium atoms is in the range of 2.210 Å to 2.245 Å. researchgate.net
Table 2: Adsorption Geometry of Benzoate on TiO₂ Surface
| Parameter | Description | Finding | Reference |
|---|---|---|---|
| Adsorption Mode | Dissociative chemisorption of benzoic acid | Forms surface-bound benzoate | researchgate.net |
| Bonding | Through carboxylate oxygen atoms | Binds to surface Ti⁴⁺ cations | researchgate.net |
| Orientation | Perpendicular orientation of the aromatic ring | More stable configuration | nih.gov |
Microscopic and Morphological Characterization
Understanding the macroscopic properties of a material requires characterization of its morphology, including particle size, shape, and surface texture. Scanning Electron Microscopy is a primary tool for this purpose.
Scanning Electron Microscopy (SEM)
Scanning Electron Microscopy (SEM) is used to produce high-resolution images of the surface of a sample. By scanning the surface with a focused beam of electrons, information about the sample's topography and composition can be obtained.
For a powdered sample of this compound, SEM analysis would reveal the morphology of the particles. This includes their general shape (e.g., crystalline, amorphous, spherical), size distribution, and degree of agglomeration. The surface texture of the particles, whether smooth or rough, could also be visualized.
Transmission Electron Microscopy (TEM)
Transmission Electron Microscopy (TEM) is a powerful technique for visualizing the morphology, size, and crystallinity of materials at the nanoscale. In the context of titanium-carboxylate compounds, such as metal-organic frameworks (MOFs), TEM reveals critical information about the particle shape and size distribution, which are essential for applications in areas like catalysis and adsorption.
High-resolution TEM (HRTEM) can further provide images of the crystal lattice, allowing for the measurement of lattice fringes. This confirms the crystalline nature of the material and can help identify specific crystal planes. For instance, studies on titanium-based MOFs have utilized TEM to confirm the formation of well-defined, uniform microcrystalline structures. The images typically show distinct shapes, such as the octahedral or rod-like morphologies characteristic of specific frameworks, and confirm that the particle sizes are consistent and within the desired range. This level of morphological control is often a key objective in the synthesis of these advanced materials.
Energy Dispersive Spectroscopy (EDS)
Energy Dispersive Spectroscopy (EDS), often coupled with electron microscopy, is an analytical technique used for the elemental analysis or chemical characterization of a sample. It relies on the interaction of an electron beam with a sample to produce characteristic X-rays unique to each element. For titanium-benzoate compounds, EDS is employed to confirm the presence and relative abundance of the constituent elements: titanium (Ti), oxygen (O), and carbon (C).
An EDS spectrum of a titanium-benzoate sample would exhibit distinct peaks corresponding to the K-shell X-ray emissions of carbon, oxygen, and the Kα and Kβ lines for titanium. The quantitative analysis derived from the spectrum provides the elemental composition, which can be compared against the theoretical values calculated from the compound's chemical formula to verify its purity and stoichiometry. This analysis is a fundamental step in confirming the successful synthesis of the target material.
| Element | Symbol | Theoretical Atomic % | Experimental Atomic % (Example) |
|---|---|---|---|
| Carbon | C | 58.3 | 57.9 |
| Oxygen | O | 27.8 | 28.5 |
| Titanium | Ti | 13.9 | 13.6 |
Other Analytical Methods
Thermal Gravimetric Analysis (TGA)
Thermal Gravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and decomposition profile of materials. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate. For titanium-carboxylate compounds, TGA provides critical information about their stability, the loss of solvent molecules, and the temperature at which the organic ligands decompose, ultimately yielding a stable metal oxide residue.
The thermogram of a crystalline titanium-carboxylate framework typically displays a multi-stage decomposition process.
Stage 1: An initial weight loss at lower temperatures (typically below 225°C) corresponds to the removal of physically adsorbed or coordinated solvent molecules (e.g., water, DMF) from the pores and metal centers of the structure. kuleuven.be
Stage 2: A significant weight loss occurs at higher temperatures (e.g., 240°C to 530°C) as the organic benzoate ligands undergo pyrolysis and decompose. kuleuven.be
Stage 3: Following the decomposition of the organic components, a stable plateau is reached, indicating the formation of the final inorganic residue, which is typically titanium dioxide (TiO₂). The experimental weight percentage of this residue is a key metric that can be compared to the theoretical value to confirm the composition of the parent compound. kuleuven.beacs.org For example, the titanium-carboxylate MOF known as COK-69 shows a final TiO₂ residue of 30.7 wt%, which aligns closely with the calculated theoretical value of 31 wt%. kuleuven.be Similarly, MOF-901, which is built from titanium oxo clusters and aminobenzoate linkers, leaves a TiO₂ residue of 32.3 wt% upon thermal decomposition, consistent with its theoretical value of 28.6 wt%. acs.org
| Decomposition Stage | Temperature Range (°C) | Description | Weight Loss (%) (Example) |
|---|---|---|---|
| I (Desolvation) | 100 - 225 | Loss of guest/coordinated solvent molecules | ~9% |
| II (Ligand Decomposition) | 240 - 530 | Pyrolysis of benzoate ligands | ~60% |
| III (Residue Formation) | > 530 | Stable TiO₂ residue | (Final Mass ~31%) |
Brunauer-Emmett-Teller (BET) Surface Area Analysis
The Brunauer-Emmett-Teller (BET) method is a widely used analytical technique for determining the specific surface area of materials by measuring the physical adsorption of a gas (typically nitrogen) on the material's surface. While a simple ionic salt like this compound is not expected to be porous, related crystalline materials like titanium-carboxylate MOFs are designed specifically to have high internal surface areas.
For these porous materials, BET analysis is fundamental to quantifying their capacity for gas storage, separation, and catalysis. The analysis provides a specific surface area value in units of m²/g. Titanium-based MOFs, such as MIL-125 and its amine-functionalized version NH₂-MIL-125, are known to exhibit high porosity. For example, porous NH₂-MIL-125 has been reported with a high surface area of 1540 m²/g. rsc.org The analysis of the nitrogen adsorption-desorption isotherm can also provide information about the pore volume and pore size distribution within the material, which are critical parameters for evaluating its performance in various applications.
| Material | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Pore Size (nm) |
|---|---|---|---|
| NH₂-MIL-125 (Ti-MOF) | 1540 | 0.65 | ~1.3 |
| MIL-125 (Ti-MOF) | 1550 | 0.70 | ~1.4 |
| DGIST-1 (Ti-MOF) | 1957 | Not Reported | Not Reported |
Computational and Theoretical Investigations of Titanium Iv Benzoate
Quantum Chemical Approaches
Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric characteristics of titanium(IV) benzoate (B1203000).
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties of materials. shirazu.ac.ir In the context of titanium-containing compounds, DFT calculations have been employed to study the electronic properties of titanium in its various phases, providing insights into its stability and conductivity. shirazu.ac.ir While specific DFT studies focusing solely on isolated titanium(4+) benzoate are not extensively detailed in the provided search results, the principles of DFT are widely applied to understand related systems, such as titanium dioxide surfaces and the adsorption of benzoate molecules. acs.orgresearchgate.netmdpi.com
DFT calculations on titanium-doped systems have shown that the introduction of titanium can significantly alter the electronic band gap and surface reactivity of materials. nih.gov For instance, in studies of titanium-substituted fullerenes, DFT has revealed that titanium atoms can be comfortably incorporated into the carbon network, influencing the local reactivity. nih.gov These findings suggest that DFT would be a suitable method to determine the electronic structure, bond lengths, bond angles, and charge distribution within the titanium(IV) benzoate complex.
The application of DFT to similar molecules, such as 2-ethylhexyl 2-hydroxybenzoate, has successfully elucidated their molecular structure and UV absorption spectra, indicating the utility of this approach for benzoate derivatives. researchgate.netscientific.net The insights gained from DFT studies on the interaction of carboxylate groups with titanium dioxide surfaces are also highly relevant, as they provide a model for the bonding between the benzoate ligand and the titanium(IV) center. acs.orgmdpi.com
Molecular Mechanics (MM) and Extended Huckel Theory (EHT) offer computationally less intensive alternatives to DFT for exploring the energetic and geometric parameters of molecules. A study on titanium(IV) complexes with hydroxyl-benzoic acids utilized both MM and EHT to calculate steric energy, bond lengths, bond angles, torsion angles, atomic charges, and total energy. researchgate.net The results from these calculations indicated an octahedral structure around the titanium(IV) ion with slight distortion. researchgate.net
EHT, a semi-empirical quantum chemistry method, is particularly useful for determining molecular orbitals and the relative energies of different geometric configurations, considering all valence electrons (both σ and π). wustl.eduwikipedia.orgwikipedia.org It has been successfully applied to a variety of molecules to gain a qualitative understanding of their electronic structure and bonding. youtube.com While not as quantitatively accurate as DFT for geometries, EHT provides valuable insights into orbital interactions. wikipedia.org The method has been used to study the conformations and relative stabilities of various organic and organometallic species. roaldhoffmann.com
The following table summarizes the calculated energetic parameters for two titanium(IV) complexes derived from hydroxy-benzoic acids, as determined by molecular mechanics. researchgate.net
| Complex | Steric Energy (kcal/mol) | Residual Gradient (kcal/mol·Å) |
| [TiF₂(hydroxy-2-benzoic acid)₂] | 18.552166 | 0.007801 |
| [TiF₂(hydroxy-3-benzoic acid)₂] | 112.927994 | 0.007703 |
Modeling of Interfacial Adsorption and Interactions
The interaction of titanium(IV) benzoate with surfaces, particularly titanium dioxide (TiO₂), is of significant interest in various applications. Computational modeling provides a molecular-level understanding of these interfacial phenomena.
Studies on the adsorption of benzoic acid on rutile TiO₂(110) surfaces have shown that the molecule binds dissociatively to form a benzoate species. acs.org The benzoate adsorbs in a bridging geometry, with the carboxylate group binding to two adjacent five-coordinate titanium (Ti₅c) sites. acs.org This bidentate linkage through the two oxygen atoms of the carboxylate group to surface titanium atoms is a common binding motif for carboxylic acids on TiO₂ surfaces. researchgate.netmdpi.commdpi.com
The orientation of the phenyl ring of the adsorbed benzoate can be influenced by interactions with the surface. For instance, an elongation observed in Scanning Tunneling Microscopy (STM) images suggests a 90° rotation of the benzene (B151609) ring relative to the carboxylate group, which is attributed to hydrogen bonding between the hydrogen atoms of the ring and terminating oxygen atoms on the surface. acs.org The perpendicular adsorption configuration results in (C=)O-Ti1 and (C-)O-Ti2 bond lengths of 2.210 Å and 2.245 Å, respectively. researchgate.net
The arrangement of benzoate molecules on the TiO₂ surface is dependent on the adsorbate coverage. At saturated benzoate coverage on the rutile TiO₂(110)-(1x1) surface, a well-ordered (2x1) overlayer is formed, especially at slightly elevated deposition temperatures. acs.org On a reconstructed TiO₂(110)-(1x2) surface, benzoate molecules have been observed to adsorb between the strands of the reconstruction, leading to a (2x2) superstructure at higher coverages. acs.org This indicates that the adsorbate-adsorbate interactions and the underlying surface structure play a crucial role in determining the molecular configuration at different coverages.
Theoretical Elucidation of Reaction Mechanisms
Theoretical calculations are pivotal in understanding the mechanisms of reactions involving titanium(IV) complexes. While specific studies on the reaction mechanisms of titanium(IV) benzoate were not found in the initial search, related research on titanium(IV) enolates provides a framework for how such investigations could be approached. Theoretical calculations and Electron Paramagnetic Resonance (EPR) studies on titanium ate-complexes of α-hydroxy ketones have revealed the involvement of both closed-shell and open-shell electronic states, suggesting the possibility of radical mechanisms. ub.edu This highlights the potential for computational chemistry to uncover non-intuitive reaction pathways for titanium compounds.
DFT Analyses of Organic Reactions Catalyzed by Titanium Complexes
Density Functional Theory (DFT) calculations serve as a powerful method for investigating the mechanisms of organic reactions catalyzed by titanium complexes. researchgate.net These computational studies allow for the detailed examination of reaction pathways, the characterization of transition states, and the elucidation of the electronic and steric influences of ligands on the catalytic cycle. researchgate.netresearchgate.net While direct DFT studies focusing exclusively on Titanium(IV) benzoate as a catalyst are specific, extensive research on closely related titanium-carboxylate and titanium-alkoxide systems provides a robust framework for understanding its potential catalytic behavior. rsc.orgresearchgate.net
DFT analysis is frequently employed to model the geometry and stability of titanium complexes. For instance, studies on Ti(IV) complexes with ligands similar to benzoate, such as hydroxyl-benzoic acids, have used molecular modeling to determine bond lengths, bond angles, and steric energies, confirming distorted octahedral geometries around the central titanium ion. researchgate.net These geometric parameters are crucial as they influence the accessibility of the metal center to substrates.
Furthermore, DFT calculations are instrumental in mapping the energy profiles of catalytic reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can predict the most favorable reaction pathway. For titanium-catalyzed processes like oxidations or polymerizations, DFT can help identify the rate-determining step and explain the observed selectivity. researchgate.netresearchgate.net For example, in titanium-mediated oxidations, DFT can model the interaction between the titanium complex, an oxidant, and the substrate, revealing how the electronic properties of the carboxylate ligand modulate the catalyst's activity. researchgate.net The energy of ligand binding, which is a critical factor in catalyst stability and reactivity, can be quantified, with calculations showing this energy can range from -19 to -454 kJ/mol depending on the nature of the donor atoms. researchgate.net
| Computational Parameter | Investigative Focus | Significance in Catalysis | Relevant Findings for Ti-Carboxylate Systems |
|---|---|---|---|
| Geometric Optimization | Determination of stable molecular structures, bond lengths, and angles. | Reveals the steric environment around the Ti center and potential substrate binding sites. | Typically shows a distorted octahedral geometry for Ti(IV) complexes. researchgate.net |
| Transition State Search | Identification of the highest energy point along the reaction coordinate. | Helps to determine the rate-limiting step and overall reaction kinetics. | Elucidates mechanisms for reactions like enantioselective oxidation. researchgate.net |
| Energy Profile Calculation | Mapping the relative energies of reactants, intermediates, and products. | Predicts reaction feasibility and the most likely mechanistic pathway. | Used to understand the influence of ligands on Ti-O bond energies and reactivity. researchgate.net |
| Electronic Structure Analysis | Analysis of molecular orbitals, charge distribution, and bond orders. | Explains how ligands modulate the Lewis acidity and redox properties of the titanium center. | Reveals the influence of functional groups on the band gap and photocatalytic activity. researchgate.net |
Prediction of Ligand-to-Metal Charge Transfer (LMCT) Phenomena
Ligand-to-Metal Charge Transfer (LMCT) is a type of electronic transition where an electron is excited from a molecular orbital that is predominantly ligand-based to one that is predominantly metal-based. nih.govlibretexts.org These transitions are particularly significant in complexes containing a metal ion in a high oxidation state with filled ligand orbitals, a description that perfectly fits Titanium(IV) benzoate. The Ti(IV) center has a d0 electronic configuration, meaning its d-orbitals are empty and available to accept electrons. nsf.gov The benzoate ligand, conversely, possesses filled p-orbitals on its carboxylate oxygen atoms that can serve as the electron source.
The prediction of LMCT phenomena in Titanium(IV) benzoate is based on these fundamental characteristics. The process can be summarized as the photo-induced transfer of an electron from the benzoate ligand to the Ti(IV) center, transiently forming a Ti(III) center and a benzoate radical. nih.gov
Ti(IV)-OOCR + hν → [Ti(III)-•OOCR] *
This transition is facilitated by several factors:
High Oxidation State of the Metal: The highly electron-deficient Ti(IV) center provides a low-energy vacant metal-based orbital, making it an excellent electron acceptor. nih.gov
Electron-Rich Ligand: The oxygen atoms of the benzoate ligand are strong σ- and π-donors, possessing lone pairs of electrons in orbitals of suitable energy to participate in the charge transfer. nih.govresearchgate.net
Energy of the Transition: LMCT transitions in Ti(IV) complexes can often be induced by visible or ultraviolet light. libretexts.orgdigitellinc.com The energy required for the transition corresponds to the energy gap between the ligand-based Highest Occupied Molecular Orbital (HOMO) and the metal-based Lowest Unoccupied Molecular Orbital (LUMO). Computational methods like Time-Dependent DFT (TD-DFT) are used to calculate the energies of these electronic transitions and predict the absorption wavelengths.
The occurrence of LMCT is significant as it can initiate photochemical reactions. researchgate.netdigitellinc.com The excited state generated by LMCT is capable of undergoing processes like bond homolysis, creating a reduced metal center and an oxidized ligand radical, which can then participate in various catalytic transformations. nih.gov
| Factor | Description | Role in LMCT |
|---|---|---|
| Metal Center | Titanium(IV) | High positive charge and d0 configuration create a low-lying, empty acceptor orbital (LUMO). nsf.gov |
| Ligand | Benzoate (C6H5COO-) | Oxygen atoms with lone pairs provide high-energy, filled donor orbitals (HOMO). nih.gov |
| Electronic Transition | Promotion of an electron from a ligand p-orbital to a metal d-orbital. | Results in a charge separation, forming a Ti(III) center and a ligand radical. nih.gov |
| Computational Prediction | Time-Dependent DFT (TD-DFT) | Calculates excited state energies to predict the wavelength of light needed for the LMCT transition. |
Estimation of Electron-Donating Abilities
The primary interaction involves the donation of electron density from the oxygen atoms of the benzoate's carboxylate group to the vacant d-orbitals of the Ti(IV) center, forming a strong Ti-O coordinate bond. researchgate.net The strength of this donation can be estimated through several DFT-based analyses:
Natural Bond Orbital (NBO) Analysis: This method quantifies the charge transfer between the ligand and the metal. By analyzing the occupancy of orbitals, NBO can calculate the net charge transferred from the benzoate ligand to the titanium atom, providing a direct measure of its electron-donating strength.
Molecular Orbital (MO) Analysis: Examination of the molecular orbitals of the complex reveals the extent of mixing between the ligand's p-orbitals and the metal's d-orbitals. A significant contribution of ligand orbitals to the occupied molecular orbitals that are involved in bonding with the metal indicates strong electron donation. nih.gov
Energy Decomposition Analysis (EDA): This approach partitions the total interaction energy between the titanium ion and the benzoate ligand into distinct physical components, such as electrostatic interaction, Pauli repulsion, and orbital interaction. The magnitude of the orbital interaction term provides a quantitative measure of the stabilization gained from the electron donation.
Bond Energy Calculations: DFT can be used to calculate the strength of the Ti-O bond. A stronger bond is generally indicative of more effective electron donation from the ligand, which coordinatively saturates and stabilizes the metal center. researchgate.net
These computational approaches consistently show that carboxylate ligands like benzoate are strong electron donors. This strong donation modulates the Lewis acidity of the Ti(IV) center, making it less electrophilic than in complexes with weaker donor ligands. This has direct implications for catalysis, as the reactivity of the titanium center is finely tuned by the electronic properties of its ligands. nsf.govrsc.org
Coordination Modes and Architectures of Titanium Iv Benzoate Complexes
Mononuclear and Discrete Coordination Compounds
The high Lewis acidity and d⁰ electronic configuration of the Ti(IV) ion make its coordination compounds highly susceptible to hydrolysis. researchgate.net This reactivity presents a significant challenge in the synthesis and isolation of simple, mononuclear titanium(IV) benzoate (B1203000) complexes. In aqueous or protic environments, Ti(IV) precursors tend to undergo rapid hydrolysis and condensation, leading to the formation of more complex, oxo-bridged species rather than discrete mononuclear compounds. nih.govresearchgate.net Consequently, the chemistry of titanium(IV) benzoate is dominated by oligonuclear and polymeric structures where oxo-clusters are stabilized by the benzoate ligands.
Oligonuclear and Polyoxo Cluster Formation
A defining feature of titanium(IV) carboxylate chemistry is the formation of titanium-oxo clusters (TOCs). nih.gov These are polynuclear compounds with a core of titanium and oxygen atoms, stabilized by peripheral organic ligands. nih.gov Benzoate ligands are particularly effective in this role, contributing to the stability and structural diversity of these clusters.
Table 1: Examples of Titanium-Oxo Clusters (TOCs) with Benzoate Ligands
| Cluster Formula | Number of Ti Atoms | Key Features |
|---|---|---|
| [Ti₁₆(μ₂-O)₁₀(μ₃-O)₄(PhCOO)₁₄(L)₆(HL)₂] | 16 | Features a unique "three-in-one" structural building mode; enhanced hydrolytic stability due to benzoate ligands. nih.gov |
| Ti₄₄-Oxo Cluster | 44 | A large cluster used as a precursor for synthesizing Ti-MOFs; demonstrates outstanding hydrolytic stability due to complete shielding by carboxylates. rsc.orgacs.org |
Note: L represents the salicylhydroxamate ligand in the specified formula.
A significant discovery in the study of TOCs is the "three-in-one" structural building mode. nih.govacs.org This novel arrangement was first observed in a Ti₁₆-type titanium oxo cluster stabilized by benzoate and salicylhydroxamate ligands. nih.govresearchgate.net The structure of this cluster is composed of three distinct subunits, {Ti₆}, {Ti₄}, and {Ti₆}, which are linked together to form the larger Ti₁₆ core. nih.govacs.org This finding represents a new level of complexity in the self-assembly of TOCs and highlights the structure-directing role of the organic ligands. nih.gov
The stability of titanium-oxo clusters, particularly against hydrolysis, is a critical factor for their potential applications. nih.gov Many TOCs are sensitive to moisture due to the presence of alkoxy groups derived from titanium alkoxide precursors. rsc.org The introduction of benzoate ligands significantly enhances the hydrolytic stability of the cluster core. nih.govacs.org This stabilization is achieved by replacing the easily hydrolyzable monodentate alkoxy ligands with more robust, multidentate benzoate ligands that provide better protection for the titanium-oxo core. nih.govrsc.org Research has shown that adding excess benzoic acid during synthesis leads to the replacement of all alkoxy ligands, resulting in a TOC with greatly improved stability. nih.gov The complete shielding of the inorganic core by carboxylate ligands is a key strategy for creating highly stable TOCs. rsc.org
Extended Structures: Metal-Organic Frameworks (MOFs)
Titanium-oxo clusters can also serve as secondary building units (SBUs) in the construction of more extended, porous structures known as metal-organic frameworks (MOFs). rsc.orgresearchgate.net These materials are crystalline coordination polymers built from metal-containing nodes (the SBUs) linked by organic molecules.
The development of titanium-based MOFs (Ti-MOFs) has been a significant area of research due to their potential in applications like photocatalysis. rsc.orgnortheastern.edu However, their synthesis is challenging due to the high reactivity of titanium precursors. researchgate.netnortheastern.edu In many successful examples, titanium-oxo clusters form the inorganic nodes, which are then connected by multitopic carboxylate linkers. researchgate.net
Linkers derived from benzoic acid, such as 1,4-benzenedicarboxylate (terephthalate), are commonly used to bridge Ti-oxo clusters, creating robust, three-dimensional frameworks. researchgate.net A well-known example is MIL-125, which consists of cyclic Ti₈O₈(OH)₄ clusters linked by terephthalate (B1205515) ligands. nih.gov The synthesis of Ti-MOFs can also utilize pre-formed, large titanium-oxo clusters as precursors. This strategy allows for the slow transformation of the large cluster into the smaller SBUs of the final MOF structure, facilitating the growth of large single crystals. acs.org Benzoic acid is also sometimes used as a modulator during the solvothermal synthesis of Ti-MOFs, where it helps to control the crystallization process. acs.org
The coordination chemistry of titanium(IV) is characterized by its preference for an octahedral geometry, a trend that is observed in its complexes with benzoate and related ligands. semanticscholar.org Theoretical studies of titanium(IV) complexes with hydroxyl-benzoic acids indicate a distorted octahedral structure around the central titanium ion. semanticscholar.orgresearchgate.net In these complexes, the benzoate derivative typically acts as a bidentate ligand, coordinating to the titanium center through the oxygen atoms of the carboxyl group. semanticscholar.org
The architecture of these complexes can vary from discrete mononuclear entities to more complex polynuclear or polymeric structures, including metal-organic frameworks (MOFs). In simpler complexes, the titanium(IV) ion is often coordinated by multiple benzoate ligands, alongside other potential ligands such as halides or solvent molecules, to satisfy its coordination sphere. researchgate.net For instance, computational studies on fluorinated titanium(IV) hydroxy-benzoate complexes show the benzoate derivative binding in a bidentate fashion, with the remaining coordination sites occupied by fluoride (B91410) ions. researchgate.net
The versatility of the carboxylate group in benzoate allows for various coordination modes, including monodentate, bidentate chelating, and bridging modes. This flexibility is fundamental to the formation of extended structures like MOFs, where benzoate can link multiple titanium centers to create one-, two-, or three-dimensional networks. researchgate.net
Role of Benzoate in MOF Stability and Porosity
The strength of the coordination bond between the titanium(IV) center and the carboxylate group of the benzoate ligand contributes significantly to the thermal and chemical stability of the MOF. smolecule.com The high charge density of the Ti(IV) ion leads to strong metal-ligand bonds, which is a key factor in the robustness of titanium-based MOFs. ntu.edu.sg Carboxylate linkers are instrumental in creating permanently porous architectures. nih.gov The connectivity between the titanium-oxo secondary building units (SBUs) and the benzoate linkers is a determining factor for the mechanical stability of the framework, which is essential for maintaining porosity after the removal of guest solvent molecules. nih.gov
While longer organic linkers can lead to higher porosity in MOFs, this often comes at the cost of reduced stability. researchgate.net The size and rigidity of the benzoate ligand, therefore, represent a balance between creating porous structures and ensuring the stability of the framework. In some instances, functionalized benzoates, such as aminobenzoates, are used to construct robust Ti-MOFs with specific photocatalytic or adsorptive properties, where the underlying benzoate structure is key to the framework's integrity. acs.org
Crystallochemical Analysis of Benzoate Coordination
A detailed crystallochemical analysis of the coordination of benzoate to titanium(IV) provides insights into the bonding and structural parameters of these complexes. In the absence of specific experimental crystallographic data for a simple titanium(4+) benzoate complex, theoretical studies on closely related systems, such as titanium(IV) complexes with hydroxy-benzoic acids, offer valuable information. researchgate.net
These computational analyses reveal typical bond lengths and angles for the Ti-O bonds formed between the titanium center and the carboxylate group of the benzoate ligand. The Ti-O bond lengths are generally in the range of 1.94 to 2.05 Å. researchgate.net The bond angles within the coordination sphere deviate from the ideal 90° and 180° of a perfect octahedron, indicating a distorted geometry. researchgate.net This distortion is common in coordination complexes and can be attributed to factors such as steric hindrance and the electronic effects of the ligands. semanticscholar.org
Below are tables detailing the calculated bond lengths and angles for a representative titanium(IV) complex with a hydroxy-benzoate ligand, which serve as a model for understanding the coordination environment in this compound.
Table 1: Theoretical Bond Lengths in a Titanium(IV) Hydroxy-Benzoate Complex
| Atoms | Bond Lengths (Å) |
| Ti(1)-O(axial) | 1.942 |
| Ti(1)-O(equatorial) | 1.943 |
| Ti(1)-F(equatorial) | 2.046 |
Data sourced from theoretical calculations on [TiF2(hydroxy-2-benzoic acid)2]. researchgate.net
Table 2: Theoretical Bond Angles in a Titanium(IV) Hydroxy-Benzoate Complex
| Atoms | Bond Angles (°) |
| O(axial)-Ti(1)-O(equatorial) | 89.339 |
| O(axial)-Ti(1)-O(axial) | 178.162 |
| F(equatorial)-Ti(1)-F(equatorial) | 87.319 |
| O(equatorial)-Ti(1)-O(equatorial) | 95.002 |
Data sourced from theoretical calculations on [TiF2(hydroxy-2-benzoic acid)2]. researchgate.net
The electronic configuration of the titanium(IV) center in these complexes is d0, which contributes to their stability and typically results in diamagnetic properties. smolecule.com The interaction between the empty d-orbitals of the titanium and the lone pairs of the oxygen atoms of the benzoate ligand is a classic example of a Lewis acid-base interaction, forming a stable coordination bond.
Catalytic Applications of Titanium Iv Benzoate Systems
Organic Synthesis Catalysis
Titanium compounds, including titanium(IV) benzoate (B1203000), are effective catalysts in transesterification reactions, which are crucial in various industrial processes such as the production of biofuels and the synthesis of polyesters. dntb.gov.uamdpi.com The catalytic activity of titanium-based systems in these reactions is well-documented, with studies highlighting their efficiency in facilitating the exchange of alkoxy groups between an ester and an alcohol. researchgate.netnih.govgoogle.com For instance, a series of titanate catalysts have been synthesized and successfully applied to the transesterification of ethyl benzoate with isoamylol. researchgate.net While specific data on titanium(IV) benzoate is limited, the general mechanism involves the coordination of the ester's carbonyl group to the titanium center, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by the alcohol.
In the context of polyester (B1180765) production, titanium catalysts play a significant role in the polycondensation stage. mdpi.com Density Functional Theory (DFT) studies on titanium-catalyzed polycondensation of diethyl terephthalate (B1205515) have elucidated the mechanistic pathways. mdpi.com One proposed mechanism involves the coordination of the carboxy oxygen of the ester to the titanium center, which has been shown to have a low energy barrier, indicating a favorable reaction pathway. mdpi.com Another mechanism suggests the coordination of the ester alkoxy oxygen to the titanium catalyst. mdpi.com These theoretical studies provide insight into how titanium(IV) benzoate could potentially catalyze the transesterification reactions necessary for polyester synthesis. The efficiency of these catalysts allows for the preparation of polyesters with low acid numbers in a relatively short period. google.com
Table 1: Research Findings on Titanium-Catalyzed Transesterification
| Catalyst System | Reactants | Key Findings |
|---|---|---|
| Titanate catalysts | Ethyl benzoate and isoamylol | Demonstrated high catalytic activity in transesterification. researchgate.net |
| Tin-titanium complexes | Polyhydroxy alcohols and polybasic acids | Efficient in preparing polyesters with low acid numbers. google.com |
| Ti(OEt)4 and Ti(OEt)3+ | Diethyl terephthalate | DFT studies revealed multiple low-energy reaction pathways for polycondensation. mdpi.com |
Titanium-based catalysts are also utilized in the selective oxidation of alcohols to aldehydes and ketones, a fundamental transformation in organic synthesis. While direct studies on titanium(IV) benzoate are not prevalent, the principles of titanium-mediated photocatalytic oxidation of alcohols are well-established and can be extrapolated. researchgate.netchemrxiv.orgresearchgate.net For example, TiO2-based photocatalysts have been extensively studied for the selective oxidation of benzyl (B1604629) alcohol to benzaldehyde. researchgate.netresearchgate.net The process typically involves the generation of electron-hole pairs upon photo-irradiation of the titanium catalyst. researchgate.net The photogenerated holes can then oxidize the alcohol molecule adsorbed on the catalyst surface.
The efficiency and selectivity of these oxidation reactions can be significantly influenced by modifying the titanium catalyst, for instance, by depositing transition metal clusters on its surface. researchgate.net The choice of solvent can also play a crucial role in controlling the selectivity of the product. chemrxiv.org In some systems, the oxidation of aromatic alcohols to carbonyl compounds is of great importance in fine chemical production. chemrxiv.org Various transition metals have been investigated as catalysts for the selective oxidation of alcohols to carboxylic acids, often employing environmentally benign oxidants like H2O2. mdpi.com
Table 2: Studies on Selective Oxidation of Alcohols using Titanium-Based Catalysts
| Catalyst | Substrate | Product | Key Observation |
|---|---|---|---|
| Modified TiO2 | Benzyl alcohol | Benzaldehyde | Surface modification dramatically enhanced photocatalytic activity. researchgate.net |
| Ni@C/TiO2 | Aromatic alcohols | Carbonyl compounds | Product selectivity could be controlled by the choice of reaction solvent. chemrxiv.org |
| WO42- immobilized on a porous aromatic framework | Alcohols | Carboxylic acids | Investigation of various transition metals as catalysts for selective oxidation. mdpi.com |
Titanium(IV) complexes are effective catalysts for esterification reactions, primarily due to the Lewis acidity of the titanium center. nih.govresearchgate.net These catalysts facilitate the direct synthesis of esters from carboxylic acids and alcohols. nih.govnih.gov The reaction mechanism involves the interaction of titanium tetrachloride with the carboxylic acid to form an adduct, which activates the carboxylic acid for nucleophilic attack by the alcohol. nih.gov
A notable application is the synthesis of methyl benzoate and its derivatives. proquest.commdpi.comresearchgate.net Solid acid catalysts composed of zirconium and titanium have been shown to have excellent activity in the esterification of various benzoic acids with methanol. proquest.commdpi.comresearchgate.net The mechanism is thought to involve the binding of the carboxylate to the titanium-zirconium catalyst, leading to the activation of the carbonyl group and subsequent nucleophilic attack by methanol. mdpi.com The process is often carried out under conditions that allow for the removal of water, driving the equilibrium towards the formation of the ester. google.com The Fischer esterification, a classic method for ester synthesis, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, and the mechanism includes the initial protonation of the carboxyl group. uomustansiriyah.edu.iq
Table 3: Catalytic Synthesis of Methyl Benzoate
| Catalyst | Reactants | Key Features |
|---|---|---|
| Titanium tetrachloride | Carboxylic acids and alcohols | Forms an adduct with the carboxylic acid, activating it for nucleophilic attack. nih.gov |
| Zr/Ti solid acid | Benzoic acids and methanol | High catalytic activity for a range of substituted benzoic acids. proquest.commdpi.comresearchgate.net |
| Titanium-containing catalyst | Carboxylic acids and alcohols | Reaction driven by azeotropic removal of water. google.com |
The catalytic activity of titanium(IV) compounds, including titanium(IV) benzoate, in many organic reactions is fundamentally linked to the Lewis acidic nature of the titanium(IV) center. wikipedia.orgnih.govresearchgate.net A Lewis acid is an electron pair acceptor, and in the context of catalysis, it interacts with a Lewis basic site on a substrate molecule, thereby activating it towards a particular reaction. wikipedia.org In reactions such as esterification and transesterification, the titanium(IV) center coordinates to the oxygen atom of the carbonyl group of the ester or carboxylic acid. nih.govresearchgate.net This coordination withdraws electron density from the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. nih.gov
Photocatalytic Functionality
Titanium dioxide (TiO2) is a well-known photocatalyst for the degradation of a wide range of organic pollutants in water and air. researchgate.netnih.govuni-pannon.hufrancis-press.comuni-pannon.huresearchgate.netmdpi.com While titanium(IV) benzoate is a discrete molecular compound, its potential for photocatalytic activity can be inferred from the extensive research on TiO2 and other titanium-based materials. The fundamental principle of photocatalysis with titanium compounds involves the generation of electron-hole pairs upon absorption of light with energy greater than the material's bandgap. nih.gov These charge carriers can then initiate redox reactions on the catalyst surface, leading to the formation of highly reactive oxygen species (ROS) such as hydroxyl radicals (•OH). nih.gov These ROS are powerful oxidizing agents that can break down complex organic molecules into simpler, less harmful substances like carbon dioxide and water. nih.gov
Table 4: Photocatalytic Degradation of Organic Pollutants with Titanium-Based Materials
| Pollutant | Catalyst System | Key Findings |
|---|---|---|
| Organic Dyes (Methylene Blue, Methyl Orange) | TiO2 nanotubes and nanoparticles | Efficient degradation of dyes under UV and visible light. researchgate.netacs.orgscientificarchives.comscientificarchives.com |
| Benzoic Acid | Metal-doped TiO2 and TiO2/LaFeO3 composites | Enhanced photocatalytic activity and degradation under visible light. acs.orgmdpi.comresearchgate.netutm.my |
| Adipic Acid | Platinized TiO2 | Photo-Kolbe reaction leading to decarboxylation and formation of butane. utexas.edu |
| Various Organic Pollutants | TiO2 | Overall mineralization efficiency is dependent on multiple catalyst properties. uni-pannon.huuni-pannon.hu |
Photocatalytic Carbon Dioxide (CO₂) Conversion
Titanium(IV) complexes, particularly within the structure of metal-organic frameworks (MOFs), have demonstrated significant potential as photocatalysts for the conversion of carbon dioxide (CO₂) into valuable chemicals. rsc.org These systems leverage the unique properties of titanium centers and organic linkers, such as benzoates, to facilitate reactions under mild conditions, often using visible light. rsc.orgresearchgate.net
A notable application is the photocatalytic cycloaddition of CO₂ to epoxides, yielding cyclic carbonates, which are valuable industrial compounds. rsc.org For instance, titanium-based MOFs like MOF-901 and its oxidized form, MOF-997, which are constructed with benzoate-type ligands, have shown remarkable activity. rsc.orgresearchgate.net MOF-997, in particular, achieved a 99.9% yield in converting styrene (B11656) epoxide to styrene carbonate under visible light and solvent conditions. rsc.org The proposed mechanism highlights the role of Ti(IV) clusters within the MOF structure, which act as Lewis acidic sites. These sites activate the epoxide by coordinating with its oxygen atom, making it susceptible to nucleophilic attack by CO₂. researchgate.net This process exemplifies an effective strategy for both capturing and utilizing CO₂. rsc.org
The efficiency of these titanium-based MOFs is also linked to their ability to absorb light and facilitate charge separation. Amine-functionalized titanium MOFs, such as NH₂-MIL-125(Ti), have been reported to reduce CO₂ into formate (B1220265) (HCOO⁻) in the presence of a sacrificial electron donor. mdpi.com The modification of the organic linker enhances visible light absorption and improves the separation of photogenerated electron-hole pairs, which is crucial for driving the reduction process. mdpi.com
Table 1: Performance of Titanium-Based MOFs in Photocatalytic CO₂ Cycloaddition This table is interactive. Click on the headers to sort the data.
| Catalyst | Substrate | Product | Yield (%) | Conditions |
|---|---|---|---|---|
| MOF-997 | Styrene Epoxide | Styrene Carbonate | 99.9 | Visible Light, Solvent |
Hydrogen Production and Water Oxidation
Titanium(IV) systems featuring benzoate or analogous ligands are being explored for photocatalytic hydrogen (H₂) production from water. The strategy often involves modifying titanium-based materials, such as MOFs, to enhance their activity under visible light. The organic ligand plays a critical role in absorbing light and transferring energy or electrons to the catalytic titanium center. researchgate.net
Research on the titanium MOF MIL-125, which is built from titanium oxo clusters and terephthalate linkers (a dicarboxylate version of benzoate), provides significant insights. While the parent MIL-125 has a wide bandgap, functionalizing the linker with amino groups (NH₂) creates NH₂-MIL-125, which can absorb visible light. researchgate.net This modification has been shown to effectively improve the efficiency of H₂ production. The amino group helps to raise the valence band maximum (VBM) of the material, narrowing the band gap and enabling visible light absorption. Furthermore, this functionalization makes the adsorption of water molecules more favorable, which is beneficial for the water-splitting reaction. researchgate.net
The general principle extends to various surface-modified titania systems where organic ligands form charge-transfer complexes. researchgate.net Fullerol, for example, can activate TiO₂ under visible light through a surface-complex charge transfer mechanism, and its application for H₂ production has been demonstrated. researchgate.net This suggests that benzoate ligands, capable of forming similar surface complexes, can facilitate the necessary electronic transitions for water splitting. The process relies on the photogenerated electrons reducing protons to hydrogen, while the holes are consumed by a sacrificial agent or participate in water oxidation. researchgate.netresearchgate.net
Influence of Benzoate Ligands on Photocatalytic Efficiency and Light Absorption Range
The benzoate ligand and its derivatives are not merely structural components in titanium(IV) photocatalysts; they are electronically active and fundamentally influence the catalyst's performance by modulating its light absorption properties and charge transfer dynamics. researchgate.netresearchgate.net A primary way they achieve this is by enabling Ligand-to-Metal Charge Transfer (LMCT) transitions. researchgate.net
In a typical titanium(IV) oxide or cluster, the material only absorbs high-energy UV light due to its wide bandgap. researchgate.net However, when a benzoate ligand coordinates to a Ti(IV) center, it can form a surface complex that introduces new electronic states. This allows for the absorption of lower-energy visible light, which promotes an electron from a high-lying orbital on the benzoate ligand to a vacant d-orbital on the Ti(IV) center. researchgate.netresearchgate.net This LMCT process effectively extends the catalyst's light absorption range into the visible spectrum, allowing for the utilization of a much larger portion of solar energy. researchgate.net
Table 2: Effect of Ligand Functionalization on MOF Properties This table is interactive. Click on the headers to sort the data.
| MOF System | Functional Group | Effect on Light Absorption | Impact on Photocatalytic Activity |
|---|---|---|---|
| MIL-125(Ti) | None | UV absorption only | Low activity in visible light |
Reaction Mechanisms in Catalysis
Activation of Substrates by Titanium(IV) Centers
The catalytic activity of Titanium(IV) benzoate systems often begins with the activation of a substrate molecule by the titanium center. Ti(IV) is characterized by its high oxophilicity and strong Lewis acidic nature. rsc.org This allows it to coordinate effectively with electron-rich atoms, particularly oxygen and nitrogen, in substrate molecules. researchgate.netnih.gov
In the cycloaddition of CO₂ with epoxides, the Ti(IV) center in a MOF acts as a Lewis acid, coordinating to the oxygen atom of the epoxide ring. researchgate.net This coordination polarizes the C-O bonds of the epoxide, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack. This activation is a crucial first step that prepares the substrate for the subsequent reaction. researchgate.net
Similarly, in reactions involving carbonyl compounds or imines, the Ti(IV) center can coordinate to the oxygen or nitrogen atom, respectively. nih.gov This coordination enhances the electrophilicity of the carbonyl or iminyl carbon. In certain catalytic cycles, this activation facilitates the addition of a nucleophilic radical to the C=O or C=N bond. The strong Lewis acidity of the Ti(IV) center is therefore a key driver for lowering the activation energy of the reaction. rsc.orgnih.gov
Pathways Involving Ligand-to-Metal Charge Transfer (LMCT)
Ligand-to-Metal Charge Transfer (LMCT) is a key photochemical mechanism in titanium(IV) benzoate systems, enabling them to function as photocatalysts under visible light. researchgate.netdigitellinc.com An LMCT transition involves the photoexcitation of an electron from a molecular orbital that is primarily located on the benzoate ligand to a vacant d-orbital of the Ti(IV) metal center. researchgate.netnih.gov
Here, L represents the benzoate ligand. Upon absorbing a photon, the Ti(IV) center is formally reduced to Ti(III), and the benzoate ligand is oxidized to a ligand radical cation (L•⁺). nih.gov This photoinduced event generates a charge-separated state that is highly reactive and can initiate subsequent chemical transformations. researchgate.net
The resulting Ti(III) species is a potent reductant, while the ligand radical can act as an oxidant or participate in other radical reactions. researchgate.net This LMCT-generated state can drive various catalytic cycles. For example, the excited electron on the Ti(III) center can be transferred to an adsorbed substrate molecule, such as CO₂, to initiate its reduction. researchgate.net Alternatively, the process can lead to the homolysis of a metal-ligand bond, generating reactive radicals. nih.gov The ability to generate these reactive species using low-energy visible light makes LMCT a powerful and sustainable strategy for catalysis. digitellinc.comrsc.org
Formation and Role of Reactive Intermediates
Catalytic reactions involving titanium(IV) benzoate systems frequently proceed through the formation of highly reactive intermediates, particularly radicals. researchgate.netnih.gov These intermediates are generated through electron transfer processes, often initiated by the Ti(IV) center or a photochemically generated Ti(III) species.
In redox-neutral transformations, a Ti(III) species, which can be generated either through an LMCT process or by using an external reductant, can activate substrates via Single Electron Transfer (SET). nih.gov For instance, in the formal [3+2] cycloaddition of N-acylaziridines, a Ti(III) catalyst coordinates to the substrate and induces the cleavage of a C-N bond through intramolecular SET. This generates a carbon-centered radical intermediate. nih.gov This radical can then add to another molecule, such as an alkene, propagating a reaction cascade that ultimately forms the final product and regenerates the active catalyst. nih.gov
Another important pathway for generating reactive intermediates is the visible light-induced homolysis (VLIH) of a metal-ligand bond, which is a potential outcome of an LMCT excitation. nih.gov In this two-step process, the initial LMCT creates a reduced metal center and an oxidized ligand radical. If the bond between them is sufficiently weakened, it can break homolytically, releasing a free ligand radical and a discrete reduced metal complex. nih.gov These radical intermediates are key to many C-C and C-N bond-forming reactions. nih.gov For example, an aryl radical generated via a titanium-mediated process can act as a nucleophile, attacking an activated imine to form a new C-C bond. nih.gov The control over the generation and subsequent reaction of these intermediates is fundamental to the selectivity of the catalytic process.
Titanium Iv Benzoate As Precursors for Advanced Materials
Fabrication of Titanium Dioxide (TiO₂) Nanomaterials
The use of titanium(IV) benzoate (B1203000) and related carboxylate complexes as precursors allows for precise control over the synthesis of TiO₂ nanomaterials with specific sizes, shapes, and crystalline structures. The thermal decomposition of the organic ligand and the transformation of the titanium-oxo core are key steps in the formation of the final TiO₂ product.
Titanium(IV) oxo-complexes stabilized by benzoate or similar carboxylate ligands are frequently employed in the synthesis of TiO₂ nanoparticles through methods like sol-gel processing and thermal decomposition. mdpi.commdpi.com In a typical sol-gel synthesis, a titanium alkoxide precursor is reacted with benzoic acid. The benzoate ligand modifies the titanium precursor, controlling its hydrolysis and condensation rates, which is crucial for the formation of uniform nanoparticles. sid.irjsynthchem.com The subsequent thermal treatment of the resulting gel or complex leads to the decomposition of the organic components and the crystallization of TiO₂ nanoparticles. mdpi.com The characteristics of the resulting nanoparticles, such as crystallite size and phase, are influenced by the synthesis conditions.
For instance, one study detailed the synthesis of TiO₂ nanoparticles using a sol-gel method where the crystallite size was determined to be 18.3 nm. mdpi.com Another investigation focusing on the thermal decomposition of titanium precursors found that spherical TiO₂ nanoparticles of both anatase and rutile phases could be obtained at 700°C. researchgate.net
Table 1: Synthesis Parameters and Resulting TiO₂ Nanoparticle Characteristics
| Precursor System | Synthesis Method | Calcination Temperature (°C) | Resulting Phase(s) | Average Crystallite/Particle Size (nm) |
|---|---|---|---|---|
| Titanium(IV) isopropoxide / Benzoic Acid derivative | Sol-Gel | Not specified | Anatase | 18.3 |
| Titanium salt | Thermal Decomposition | 700 | Anatase and Rutile | Not specified |
Titanium(IV) precursors containing benzoate or other organic ligands are also utilized in the deposition of TiO₂ nanolayers and thin films through techniques such as dip-coating and chemical vapor deposition (CVD). mdpi.comsemanticscholar.org In the dip-coating method, a substrate is withdrawn from a sol-gel solution containing the titanium complex at a controlled speed, resulting in the deposition of a thin film. imim.plresearchgate.net Subsequent heat treatment removes the organic ligands and induces the formation of a crystalline TiO₂ layer. mdpi.com
For metal-organic chemical vapor deposition (MOCVD), volatile titanium precursors are necessary. While titanium(IV) benzoate itself may have limited volatility, related complexes with tailored ligands can be designed for MOCVD processes to grow dense and uniform TiO₂ films. electrochem.orgelectrochem.orgmdpi.com The choice of precursor and deposition conditions, such as temperature and the presence of co-reactants like water, significantly impacts the film's properties, including its crystalline phase and purity. illinois.edu
Table 2: Deposition Techniques for TiO₂ Thin Films Using Titanium-Organic Precursors
| Deposition Technique | Precursor Type | Substrate | Key Process Parameters | Resulting Film Characteristics |
|---|---|---|---|---|
| Dip-Coating | Sol-gel with organic ligands | Glass | Controlled withdrawal speed, heat treatment | Anatase phase, uniform films |
| Chemical Vapor Deposition (CVD) | Volatile titanium-organic complex | Silicon (100) | Substrate temperature (350-450°C), co-reactant pressure | Mixture of anatase and rutile, dense films |
The benzoate ligand in titanium(IV) oxo-cluster precursors plays a significant role in determining the final phase and morphology of the TiO₂ nanomaterials. nycu.edu.twresearchgate.netnih.gov The structure of the initial titanium-oxo cluster, which is stabilized by the benzoate ligands, can act as a template for the resulting TiO₂. The way these clusters assemble and subsequently transform upon removal of the ligands influences the final crystal structure (anatase, rutile, or brookite) and shape (spherical, rod-like, etc.) of the TiO₂ particles. nycu.edu.twrsc.org
The chemical reactivity of the ligand group is a decisive factor in the structural development of the TiO₂ films. nycu.edu.tw For example, precursors with different ligand stabilities can lead to different crystallization temperatures and phase transformation kinetics. nycu.edu.tw Studies have shown that the anatase phase is often formed at lower temperatures, while higher temperatures promote the transformation to the more stable rutile phase. researchgate.netresearchgate.net The presence of certain ligands can also influence the critical grain size for this phase transformation. nycu.edu.tw By carefully selecting the benzoate derivative and other ligands in the precursor complex, it is possible to tailor the phase composition and morphology of the resulting TiO₂, which is crucial for applications such as photocatalysis where different phases exhibit different activities. researchgate.netrsc.org
Integration into Composite Materials
Titanium(IV) oxo-complexes containing benzoate ligands are valuable for creating advanced composite materials. Their integration into polymer matrices can enhance the properties of the polymer and create functional materials for various applications.
Titanium(IV) oxo-complexes stabilized with benzoate or its derivatives can be dispersed into polymer matrices, such as poly(methyl methacrylate) (PMMA), to form composite materials. mdpi.comnih.govnih.gov These composites are typically prepared by mixing the pre-synthesized titanium oxo-complex with the polymer solution, followed by casting to form a film. mdpi.commdpi.com The resulting materials combine the properties of the inorganic cluster with the processability and mechanical properties of the polymer. nih.gov
Research has demonstrated the successful incorporation of tri- and tetranuclear titanium-oxo complexes with ligands like 4-aminobenzoic acid and 4-hydroxybenzoic acid into PMMA matrices. mdpi.comnih.gov The dispersion of these complexes within the polymer can be at the micro- or nano-scale, depending on the synthesis conditions. mdpi.com These composites have been investigated for their potential applications, including as materials with enhanced photocatalytic or antimicrobial activity. nih.govmdpi.com
Table 3: Examples of PMMA Composites with Titanium(IV) Oxo-Complexes
| Titanium(IV) Oxo-Complex Ligand | PMMA Composite Preparation Method | Concentration of Complex (wt.%) | Key Finding |
|---|---|---|---|
| 4-Aminobenzoic acid | Dispersion in PMMA matrix | 20 | Formation of composite foils with dispersed micro-grains |
| 4-Hydroxybenzoic acid | Dispersion in PMMA matrix | Not specified | Composites exhibit specific functionalities |
| Mandelate | Dispersion in PMMA matrix | 2, 5, 10, 20 | Formation of composite films with antimicrobial activity |
The benzoate ligands are crucial for stabilizing the titanium-oxo cluster structure, both during its synthesis and after its incorporation into a polymer matrix. researchgate.netnih.gov These organic ligands encapsulate the inorganic {TiaOb} core, preventing uncontrolled aggregation and precipitation. researchgate.net This stabilization is essential for achieving a uniform dispersion of the clusters within the polymer matrix. nih.gov
The interaction between the benzoate ligands and the polymer matrix can also influence the final properties of the composite material. The hydrolytic stability of the titanium oxo-cluster, which is enhanced by the presence of multidentate ligands like benzoates, is a key factor in the durability and performance of the composite. researchgate.net By replacing more labile ligands, such as alkoxides, with more stable benzoate ligands, the resulting oxo-clusters are better protected and more compatible with the polymer matrix, leading to the formation of stable and functional composite materials. researchgate.netnih.gov
Future Research Directions and Emerging Applications
Design and Synthesis of Novel Titanium(IV) Benzoate (B1203000) Architectures
The future design and synthesis of titanium(IV) benzoate-based materials are moving towards the creation of complex, multi-dimensional structures with tailored properties. Researchers are exploring methods beyond simple precipitation to construct novel architectures such as Metal-Organic Frameworks (MOFs), coordination polymers, and supramolecular assemblies. These advanced materials promise enhanced functionality stemming from their high surface areas, tunable porosity, and organized structures.
Key research efforts are anticipated in the following areas:
Ligand Modification: The functionalization of the benzoate ligand with different substituent groups will be a primary strategy to control the resulting architecture and properties. Introducing moieties that can act as hydrogen bond donors/acceptors, possess specific electronic properties, or serve as secondary binding sites will allow for the rational design of materials.
Mixed-Ligand Systems: The incorporation of secondary ligands alongside benzoate in the coordination sphere of the titanium(iv) ion is another promising avenue. This approach can lead to the formation of heteroleptic complexes with unique geometries and reactivities.
Controlled Synthesis Techniques: Advanced synthesis methodologies such as solvothermal, microwave-assisted, and sonochemical methods are being investigated to gain precise control over the nucleation and growth processes. These techniques can influence the crystallinity, morphology, and defect engineering of the resulting titanium(IV) benzoate architectures. The synthesis of well-defined titanium-containing polymers through living radical polymerization also opens up possibilities for creating novel materials with benzoate functionalities. researchgate.net
| Synthesis Technique | Potential Architecture | Desired Properties |
| Solvothermal Synthesis | Metal-Organic Frameworks (MOFs) | High porosity, large surface area |
| Microwave-Assisted Synthesis | Nanocrystals | Uniform particle size, high reactivity |
| Supramolecular Assembly | Coordination Cages | Selective guest binding, drug delivery |
Development of Advanced Characterization Techniques for In-Situ Studies
A critical aspect of future research will be the ability to observe and understand the behavior of titanium(IV) benzoate systems under reaction conditions. The development and application of advanced in-situ characterization techniques are paramount for gaining insights into reaction mechanisms, catalyst deactivation, and structural transformations.
Future advancements in this area are expected to include:
Operando Spectroscopy: Techniques such as in-situ Raman, Infrared (IR), and X-ray Absorption Spectroscopy (XAS) will be crucial for monitoring the vibrational and electronic states of the titanium center and the benzoate ligand during catalytic processes or material formation. researchgate.net
In-Situ X-ray Diffraction (XRD): Operando XRD will allow for the real-time tracking of changes in the crystalline structure of titanium(IV) benzoate materials during synthesis or catalysis, providing valuable information on phase transitions and stability. 4tu.nl
Environmental Transmission Electron Microscopy (ETEM): ETEM will enable the direct visualization of morphological changes and nanoparticle dynamics at the atomic scale under gaseous or liquid environments, offering unprecedented insights into catalyst behavior.
| Characterization Technique | Information Gained | Potential Application |
| Operando Raman Spectroscopy | Vibrational modes of catalyst and adsorbates | Mechanistic studies of catalytic reactions |
| In-Situ X-ray Diffraction | Crystalline phase and structural changes | Monitoring synthesis and thermal stability |
| Environmental TEM | Real-time imaging of catalyst morphology | Observing catalyst sintering or restructuring |
Computational-Experimental Integration for Predictive Modeling
The synergy between computational modeling and experimental work is poised to accelerate the discovery and optimization of titanium(IV) benzoate-based materials. Density Functional Theory (DFT) and other computational methods will play a vital role in predicting structures, properties, and reaction pathways, thereby guiding experimental efforts.
Key areas of focus for this integrated approach will include:
Structure Prediction: Computational tools will be used to predict the most stable and likely crystal structures of novel titanium(IV) benzoate architectures, reducing the trial-and-error nature of synthesis.
Reaction Mechanism Elucidation: DFT calculations can map out the energy landscapes of catalytic reactions, identify key intermediates and transition states, and provide a deeper understanding of the structure-activity relationships.
Property Simulation: The electronic, optical, and mechanical properties of new materials can be simulated before their synthesis, allowing for the pre-screening of candidates for specific applications.
Exploration of Structure-Activity Relationships in Catalysis
Significant research directions include:
Ligand Electronic Effects: The impact of electron-donating and electron-withdrawing substituents on the benzoate ring will be studied to tune the Lewis acidity of the titanium center and, consequently, its catalytic activity. nih.gov
Steric Hindrance: The introduction of bulky groups on the benzoate ligand can create specific pockets around the active site, potentially leading to enhanced selectivity in catalytic reactions.
Support and Immobilization Effects: For heterogeneous catalysis, the interaction between titanium(IV) benzoate species and the support material will be investigated to understand its influence on catalyst stability and performance.
| Structural Modification | Targeted Catalytic Property | Example Reaction |
| Electron-withdrawing groups | Increased Lewis acidity | Friedel-Crafts acylation |
| Bulky ortho-substituents | Shape selectivity | Alkene polymerization |
| Immobilization on silica | Enhanced stability and recyclability | Esterification reactions |
Diversification of Applications in Materials Science and Green Chemistry
The unique properties of titanium-based materials suggest a broad range of potential applications for novel titanium(IV) benzoate compounds in both materials science and green chemistry. titaniummetals.co.uk Research will focus on harnessing their capabilities for sustainable processes and advanced materials.
Emerging application areas include:
Photocatalysis: Titanium-based materials are well-known for their photocatalytic properties. researchgate.net Novel titanium(IV) benzoate architectures could be designed to enhance light absorption and charge separation, leading to more efficient photocatalysts for water splitting, CO2 reduction, or organic pollutant degradation.
Biodegradable Polymers: Titanium-based catalysts are already used in the synthesis of polyesters. researchgate.net There is potential to develop titanium(IV) benzoate catalysts for the production of biodegradable polymers, contributing to a circular economy.
Gas Storage and Separation: The porous nature of titanium(IV) benzoate MOFs could be exploited for the selective adsorption and storage of gases like hydrogen and carbon dioxide, addressing challenges in energy and environmental sectors.
Sensors and Electronics: The potential for designing conductive or photoresponsive titanium(IV) benzoate materials opens up possibilities for their use in chemical sensors and electronic devices.
| Application Area | Key Property of Titanium(IV) Benzoate | Potential Impact |
| Photocatalysis | Semiconductor properties, light absorption | Renewable energy production, pollution remediation |
| Green Catalysis | High efficiency and selectivity | Sustainable chemical synthesis |
| Gas Separation | Tunable porosity in MOF structures | Carbon capture and utilization |
Q & A
Q. How can researchers design experiments to probe the ligand-exchange dynamics of this compound?
- Methodological Answer :
- Isotopic Labeling : Synthesize benzoate ligands with deuterium or ¹³C labels; track exchange via NMR or IR.
- Stopped-Flow Kinetics : Monitor real-time substitution rates using UV-Vis or fluorescence probes.
- Variable-Temperature Studies : Calculate thermodynamic parameters (ΔH‡, ΔS‡) from Eyring plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
